![molecular formula C10H13BrNO5P B14286428 4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate CAS No. 138949-87-8](/img/structure/B14286428.png)
4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a bromoacetamido group, an ethyl linker, and a phenyl dihydrogen phosphate moiety. This compound is of interest due to its unique chemical structure and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate typically involves multiple steps. One common method includes the bromination of an acetamidoethyl phenyl precursor, followed by phosphorylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Hydrolysis: The phosphate group can be hydrolyzed, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while hydrolysis can produce simpler phosphate compounds.
Aplicaciones Científicas De Investigación
4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The bromoacetamido group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The phosphate group may also play a role in modulating the compound’s interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(2-Chloroacetamido)ethyl]phenyl dihydrogen phosphate
- 4-[2-(2-Iodoacetamido)ethyl]phenyl dihydrogen phosphate
- 4-[2-(2-Fluoroacetamido)ethyl]phenyl dihydrogen phosphate
Uniqueness
4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate is unique due to the presence of the bromoacetamido group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro counterparts. This uniqueness can be leveraged in specific applications where the bromo group offers advantages in terms of reactivity and selectivity.
Propiedades
Número CAS |
138949-87-8 |
|---|---|
Fórmula molecular |
C10H13BrNO5P |
Peso molecular |
338.09 g/mol |
Nombre IUPAC |
[4-[2-[(2-bromoacetyl)amino]ethyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C10H13BrNO5P/c11-7-10(13)12-6-5-8-1-3-9(4-2-8)17-18(14,15)16/h1-4H,5-7H2,(H,12,13)(H2,14,15,16) |
Clave InChI |
MBGFBADQDCPNBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCNC(=O)CBr)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


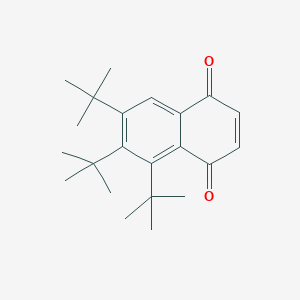
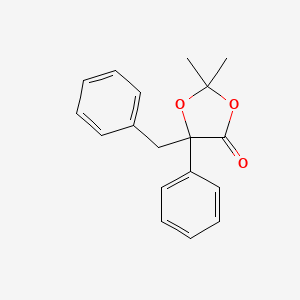
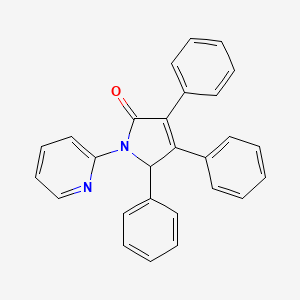
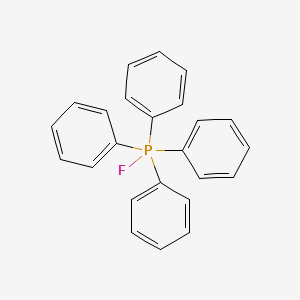

![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)
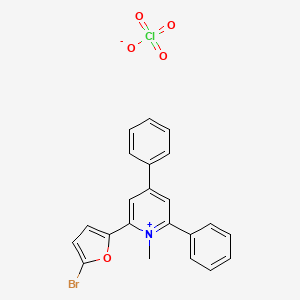

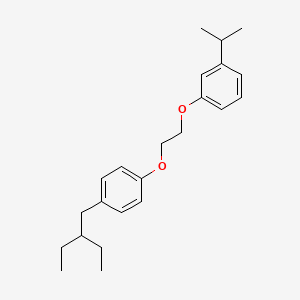


![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)
![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)
